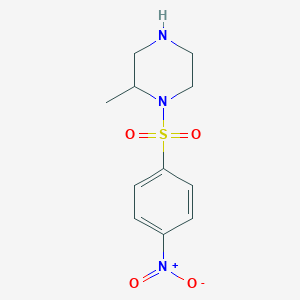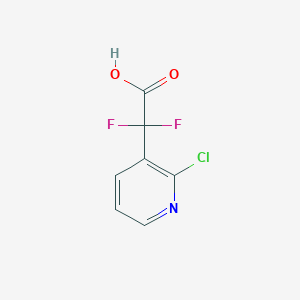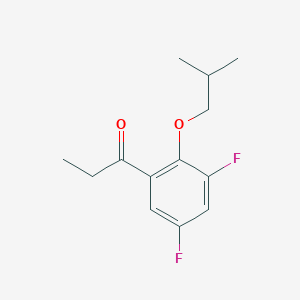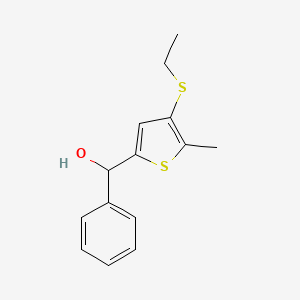
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of an ethylthio group, a methyl group, and a phenyl group attached to the thiophene ring, along with a hydroxyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of Substituents: The ethylthio and methyl groups can be introduced through alkylation reactions. For example, the thiophene ring can be treated with ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the phenyl group with a halogenated thiophene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the hydroxyl group, converting it to a methylene group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophenes with biological macromolecules. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. The presence of the thiophene ring, along with the hydroxyl and phenyl groups, may impart biological activity to its derivatives.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simple thiophene derivative with a carboxyl group.
2,5-Dimethylthiophene: A thiophene derivative with two methyl groups.
Phenylthiophene: A thiophene derivative with a phenyl group.
Uniqueness
(4-(Ethylthio)-5-methylthiophen-2-yl)(phenyl)methanol is unique due to the presence of multiple functional groups, including the ethylthio, methyl, phenyl, and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16OS2 |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(4-ethylsulfanyl-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C14H16OS2/c1-3-16-12-9-13(17-10(12)2)14(15)11-7-5-4-6-8-11/h4-9,14-15H,3H2,1-2H3 |
InChI Key |
HHRCTUGESAUBEN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(SC(=C1)C(C2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


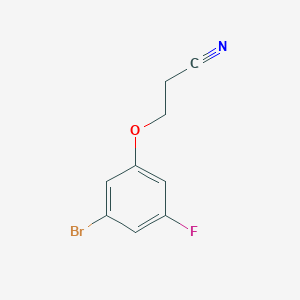
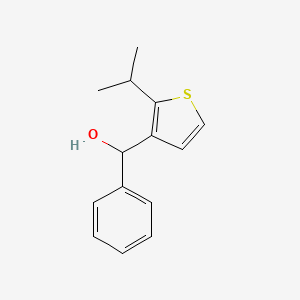
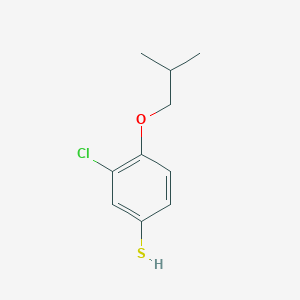
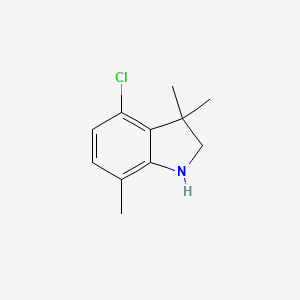
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
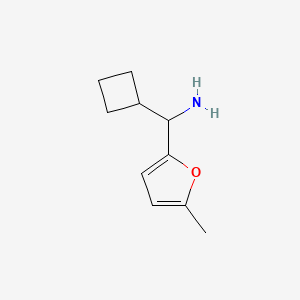
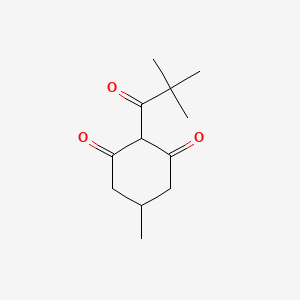
![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13082089.png)
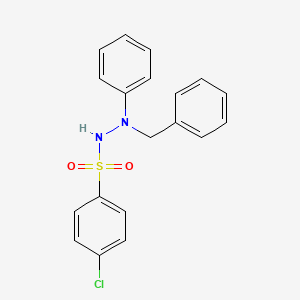
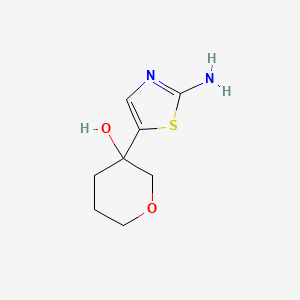
![1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13082118.png)
